![molecular formula C13H10F3N3O B232202 2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)
2-[3-(Trifluoromethyl)anilino]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)anilino]nicotinamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mecanismo De Acción
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets and activates various signaling pathways. Inhibition of BTK by TAK-659 blocks this signaling cascade, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell proliferation and survival, TAK-659 has been shown to modulate various immune cell populations, including T-cells, natural killer cells, and macrophages. These effects are thought to be mediated through the inhibition of BTK-dependent signaling pathways in these cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a tool compound for studying B-cell signaling and function. It is highly selective for BTK, with minimal off-target effects on other kinases. It is also orally bioavailable and has favorable pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to its use in lab experiments. For example, its potency may vary depending on the specific cell type or disease model being studied, and its effects may be influenced by the presence of other signaling pathways.
Direcciones Futuras
There are several potential future directions for research on TAK-659 and its role in B-cell malignancies. One area of interest is the identification of biomarkers that can predict response to BTK inhibition, as well as the development of combination therapies that can enhance the efficacy of TAK-659. Another area of focus is the investigation of TAK-659 in other immune-related diseases, such as autoimmune disorders and graft-versus-host disease. Finally, there is ongoing research to identify novel BTK inhibitors with improved potency and selectivity, as well as alternative mechanisms of action.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-chloronicotinic acid with trifluoromethylaniline to form 2-[3-(trifluoromethyl)anilino]nicotinic acid. This intermediate is then converted to the corresponding amide using thionyl chloride and N,N-dimethylformamide. The final product is obtained by treating the amide with 1,2,4-triazole in the presence of a base.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has shown potent and selective inhibition of BTK, resulting in decreased proliferation and survival of malignant B-cells.
Propiedades
Nombre del producto |
2-[3-(Trifluoromethyl)anilino]nicotinamide |
|---|---|
Fórmula molecular |
C13H10F3N3O |
Peso molecular |
281.23 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)8-3-1-4-9(7-8)19-12-10(11(17)20)5-2-6-18-12/h1-7H,(H2,17,20)(H,18,19) |
Clave InChI |
STZZMKSCWDOODK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)N)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



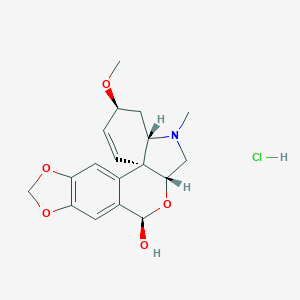
![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
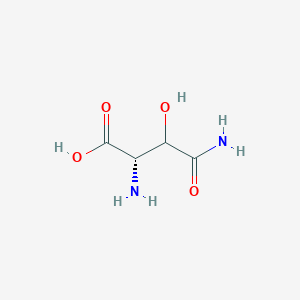
![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)
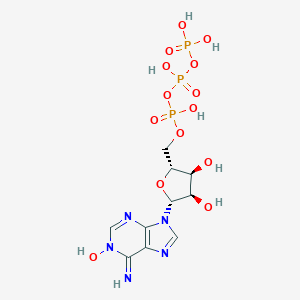
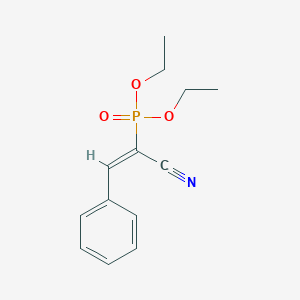
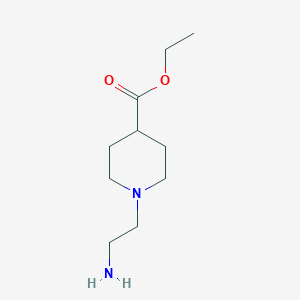
![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)
![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)